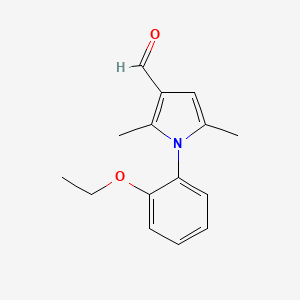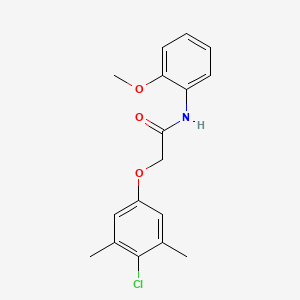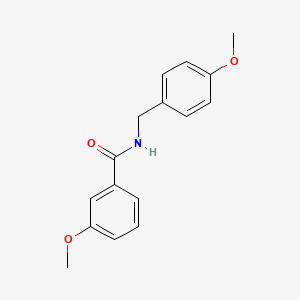![molecular formula C17H19N3O3 B5712696 2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)
2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide, commonly known as DPAH, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DPAH is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may explain its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
DPAH has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of fungal growth. The compound has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPAH in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily stored for future use. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DPAH. One potential area of study is its potential as an anti-cancer agent, particularly in combination with other drugs. Another area of research could focus on its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Additionally, further studies could investigate the potential side effects and toxicity of DPAH to determine its safety for use in humans.
In conclusion, DPAH is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of DPAH involves the reaction between 3,4-dimethoxybenzaldehyde and 3-pyridinecarboxaldehyde with acetohydrazide in the presence of a catalyst. The reaction produces DPAH as a yellow solid with a melting point of 226-228 °C.
Applications De Recherche Scientifique
DPAH has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory and antifungal agent.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(14-5-4-8-18-11-14)19-20-17(21)10-13-6-7-15(22-2)16(9-13)23-3/h4-9,11H,10H2,1-3H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHKGKUDCXTTEA-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC(=C(C=C1)OC)OC)/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)

![ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)


![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)

![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)
![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)

![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)